molecular formula C11H14INO B8301861 N-Ethyl-2-(4-iodo-phenyl)-propionamide

N-Ethyl-2-(4-iodo-phenyl)-propionamide

Cat. No.: B8301861
M. Wt: 303.14 g/mol
InChI Key: JSTLTFLSMODSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(4-iodo-phenyl)-propionamide is a useful research compound. Its molecular formula is C11H14INO and its molecular weight is 303.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-ethyl-2-(4-iodophenyl)propanamide

InChI

InChI=1S/C11H14INO/c1-3-13-11(14)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

JSTLTFLSMODSCG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)C1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.97 g (7.14 mmol) 2-(4-Iodo-phenyl)-propionic acid (111.1) and 1.25 mL (7.14 mmol) DIPEA are added to 582 mg (7.14 mmol) ethylamine hydrochlorid in 70 mL DCM. 1.64 g (8.57 mmol) N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride and 194 mg (1.43 mmol) 1-hydroxy-7-azabenotriazole are added at 0° C. Subsequently, cooling is removed and the mixture is stirred for 20 h at rt. After that time, the mixture is washed with water and brine, dried over sodium sulphate and the solvent is evaporated. The residue is purified by column chromatography (silicia gel; heptane:EtOAc 50:50).
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
582 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.